3,3'-Iminobis(N,N-dimethylpropylamine)

Catalog No.
S566035
CAS No.
6711-48-4
M.F
C10H25N3
M. Wt
187.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Iminobis(N,N-dimethylpropylamine)

CAS Number

6711-48-4

Product Name

3,3'-Iminobis(N,N-dimethylpropylamine)

IUPAC Name

N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C10H25N3

Molecular Weight

187.33 g/mol

InChI

InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3

InChI Key

BXYVQNNEFZOBOZ-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCCN(C)C

Synonyms

N3-[3-(Dimethylamino)propyl]-N1,N1-dimethyl-1,3-propanediamine; N’-[3-(Dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine; 3,3’-Bis(dimethylamino)-dipropylamine; 1,1,9,9-Tetramethyl-1,5,9-triazanonane; 2,10-Dimethyl-2,6,10-triazaundecane; 3’-Imin

Canonical SMILES

CN(C)CCCNCCCN(C)C

The exact mass of the compound Bis-(dimethylaminopropyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129937. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4) is an aliphatic secondary amine flanked by two terminal tertiary amine groups, primarily procured as a high-performance reactive catalyst for polyurethane (PU) systems. In industrial formulations, it functions as a balanced blow/gel catalyst with a slight selectivity for the water-isocyanate (urea) reaction [1]. Unlike traditional fugitive catalysts, the central secondary amine actively participates in the polymerization process, covalently binding into the polymer matrix [2]. This structural feature makes it a critical raw material for manufacturing low-odor, zero-emission flexible and rigid foams that must comply with stringent indoor air quality and automotive emission standards [1].

Substituting 3,3'-Iminobis(N,N-dimethylpropylamine) with traditional non-reactive tertiary amines, such as Bis(2-dimethylaminoethyl)ether (BDMAEE) or Triethylenediamine (TEDA), results in unbound catalyst migration, leading to unacceptable volatile organic compound (VOC) emissions and automotive interior fogging [1]. Conversely, attempting to achieve low emissions by substituting it with hydroxyl-functionalized reactive catalysts (e.g., N,N-dimethylethanolamine) compromises high-temperature stability. Hydroxyl groups form urethane linkages that are prone to thermal cleavage, whereas the secondary amine of 3,3'-Iminobis(N,N-dimethylpropylamine) forms a highly stable substituted urea linkage, preventing delayed amine emissions under thermal stress [2].

Elimination of Volatile Amine Emissions via Covalent Matrix Incorporation

3,3'-Iminobis(N,N-dimethylpropylamine) utilizes its secondary amine group to react directly with isocyanates, forming a covalent bond within the polyurethane matrix. Compared to traditional non-reactive catalysts like BDMAEE, which remain fugitive and migrate out of the foam over time, this reactive incorporation reduces volatile amine emissions to near-zero levels [1]. This allows manufacturers to meet strict automotive odor and VOC standards without sacrificing catalytic efficiency [1].

Evidence DimensionVolatile amine emissions (VOC/FOG)
Target Compound DataNear-zero fugitive amine emissions (covalently bound)
Comparator Or BaselineNon-reactive tertiary amines (e.g., BDMAEE) exhibiting high migration and VOC levels
Quantified DifferenceElimination of catalyst-driven VOC emissions and fogging
ConditionsPolyurethane foam formulation tested under standard automotive emission protocols

Essential for procuring catalysts for automotive interiors and indoor furniture where strict low-VOC regulations prohibit the use of fugitive amines.

Superior Thermal Stability vs. Hydroxyl-Functionalized Reactive Catalysts

While both secondary amines and hydroxyl-bearing amines are marketed as 'reactive' low-VOC catalysts, their thermal stabilities differ significantly. 3,3'-Iminobis(N,N-dimethylpropylamine) forms a highly stable substituted urea linkage with isocyanates. In contrast, hydroxyl-functionalized catalysts form urethane linkages that can thermally cleave. Under VDA 278 testing conditions at 120°C, hydroxyl-reactive analogs can release over 190 ppm of decomposition products, whereas the urea bonds formed by this target compound remain intact, preventing secondary off-gassing [1].

Evidence DimensionHigh-temperature bond stability and secondary emissions
Target Compound DataStable urea linkage with negligible thermal cleavage at 120°C
Comparator Or BaselineHydroxyl-functionalized reactive amines yielding ~190 ppm decomposition products
Quantified DifferencePrevention of >190 ppm delayed amine emissions under thermal stress
ConditionsPolyurethane foam heated to 120°C during VDA 278 thermal emission testing

Prevents delayed product failure and secondary off-gassing in foams exposed to high thermal stress, such as automotive dashboards.

Preservation of Humid Aged Physical Properties

A common procurement trade-off with reactive catalysts is the degradation of the foam's physical properties after humid aging, caused by the catalyst disrupting the polymer network. However, formulations utilizing 3,3'-Iminobis(N,N-dimethylpropylamine) maintain humid aged properties equivalent to standard non-reactive controls[1]. This overcomes the typical structural penalties associated with matrix-bound amine catalysts, ensuring long-term mechanical durability [1].

Evidence DimensionHumid aged structural integrity
Target Compound DataPhysical properties equivalent to non-reactive controls
Comparator Or BaselineTypical reactive amine catalysts that degrade humid aged foam strength
Quantified DifferenceAvoidance of standard mechanical degradation seen with other reactive alternatives
ConditionsHumid aged flexible molded polyurethane foam formulations

Allows manufacturers to switch to a low-VOC reactive catalyst without sacrificing the long-term mechanical durability of the foam.

Enhanced Surface Curing in Flexible and Rigid Molding

As a balanced amine catalyst with a slight selectivity for the urea (blowing) reaction, 3,3'-Iminobis(N,N-dimethylpropylamine) provides an optimized reaction profile that significantly improves surface curability in flexible molded systems [1]. Compared to purely blowing-selective catalysts, it ensures a smoother reaction profile, reducing surface defects like pinholes and cracking in the final molded part without contributing to volatile emissions[1].

Evidence DimensionSurface cure quality and defect rate
Target Compound DataSmooth reaction profile with improved surface curing
Comparator Or BaselineStrongly selective blowing catalysts that cause surface friability
Quantified DifferenceReduction in surface defects (pinholes/cracking) in molded foams
ConditionsFlexible and semi-flexible polyurethane molded foam production

Directly impacts manufacturing yield by reducing the scrap rate of molded polyurethane parts due to surface imperfections.

Automotive Interior Polyurethane Foams

Due to its ability to form thermally stable urea linkages that eliminate volatile amine emissions and fogging, this compound is the premier choice for automotive seating, headrests, and dashboards [1]. It directly replaces fugitive catalysts like BDMAEE to meet stringent VDA 278 standards.

Spray Polyurethane Foam (SPF) Insulation for Green Buildings

In residential and commercial insulation, indoor air quality certifications require near-zero VOC emissions. This reactive catalyst covalently binds to the foam matrix, ensuring the final insulation product is low-odor and compliant with environmental building codes [2].

High-Yield Molded Foam Manufacturing

For complex flexible and semi-flexible foam geometries, this compound provides a balanced blow/gel reaction profile that improves surface curing. It is prioritized over purely blowing-selective catalysts to reduce demolding defects such as pinholes and surface friability[3].

Precursor for Advanced Polyurethane Additives

Beyond direct catalysis, it serves as a critical synthetic building block. It can be reacted with acrylonitrile and subsequently hydrogenated to produce next-generation multi-functional reactive catalysts with tailored chain lengths and reactivity profiles [4].

Physical Description

Liquid

XLogP3

0.6

UNII

CW8R6R660G

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (64.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (35.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (56.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

6711-48-4

Wikipedia

N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine

General Manufacturing Information

Construction
Services
1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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